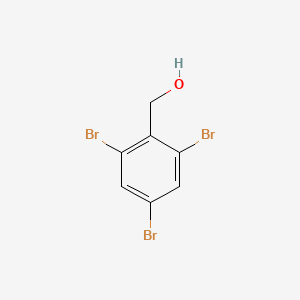

(2,4,6-Tribromophenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5Br3O |

|---|---|

Molecular Weight |

344.83 g/mol |

IUPAC Name |

(2,4,6-tribromophenyl)methanol |

InChI |

InChI=1S/C7H5Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |

InChI Key |

USVZNQFSITUTTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CO)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tribromophenyl Methanol

Strategies for the Construction of the Tribromophenyl Moiety

The formation of the 2,4,6-tribrominated aromatic ring is the foundational step in the synthesis of the target molecule. This can be accomplished through direct halogenation of suitable aromatic precursors or by utilizing pre-functionalized aryl compounds.

Direct Halogenation Approaches to Aromatics

Direct bromination of activated aromatic rings is a common and effective method for installing the three bromine atoms in a single step. The choice of starting material and brominating agent is crucial for achieving high yields and the desired regioselectivity.

One of the most direct precursors is phenol (B47542). The hydroxyl group of phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. quora.comgauthmath.com Reaction of phenol with an excess of bromine, typically as bromine water (Br₂/H₂O), leads to the formation of 2,4,6-tribromophenol (B41969) in good yield. shaalaa.comvedantu.com The high reactivity of phenol allows this reaction to proceed without the need for a Lewis acid catalyst. quora.com An alternative method involves the use of hydrobromic acid and hydrogen peroxide as the brominating system, which is presented as an environmentally friendly approach. google.com

Similarly, aniline (B41778) can be used as a starting material. The amino group is also a powerful ortho-, para-directing group. Bromination of aniline with bromine in a suitable solvent like glacial acetic acid can yield 2,4,6-tribromoaniline. ijcrt.org

Another approach starts from toluene. The methyl group is an ortho-, para-director, and direct bromination can lead to 2,4,6-tribromotoluene. nih.gov This reaction often requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic substitution. chemicalbook.com

Pre-functionalized Aryl Precursors in Tribromophenyl Ring Formation

In some synthetic strategies, it is advantageous to start with an aromatic ring that already contains some of the required substituents or functional groups that can be later converted to the desired moieties.

For instance, m-aminobenzoic acid can be used as a starting material. Bromination of m-aminobenzoic acid yields 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org The amino group can then be removed through a diazotization reaction followed by reduction, a process known as deamination, to afford 2,4,6-tribromobenzoic acid. orgsyn.orgchemicalbook.com This multi-step approach provides a high degree of control over the substitution pattern.

Formation and Manipulation of the Methanol (B129727) Side Chain

Once the 2,4,6-tribromophenyl (B11824935) scaffold is in place, the next critical phase is the formation of the methanol side chain. This is typically achieved by the reduction of a carbonyl group at the benzylic position or through the use of organometallic reagents.

Reduction of Carboxylic Acid Derivatives (e.g., 2,4,6-Tribromobenzoic Acid)

A common strategy involves the reduction of 2,4,6-tribromobenzoic acid to the corresponding benzyl (B1604629) alcohol. researchgate.net Powerful reducing agents are required for this transformation. For example, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can be employed to reduce the carboxylic acid group. nih.gov The conditions for this reaction, such as hydrogen pressure and temperature, need to be carefully controlled to achieve the desired reduction without affecting the bromine substituents.

| Starting Material | Product | Reagents and Conditions |

| 2,4,6-Tribromobenzoic acid | (2,4,6-Tribromophenyl)methanol | Catalytic hydrogenation (e.g., Pd/C, H₂) |

This table summarizes the reduction of 2,4,6-tribromobenzoic acid to this compound.

Reduction of Aldehyde Derivatives (e.g., 2,4,6-Tribromobenzaldehyde)

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be accomplished with a variety of milder reducing agents. If 2,4,6-tribromobenzaldehyde (B1640386) is available or synthesized, it can be readily reduced to this compound. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are highly efficient and selective for the reduction of aldehydes and ketones.

| Starting Material | Product | Reagents |

| 2,4,6-Tribromobenzaldehyde | This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |

This table outlines the reduction of 2,4,6-tribromobenzaldehyde to the corresponding alcohol.

Grignard Reagent Chemistry for Benzylic Alcohol Synthesis

Grignard reagents offer a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. mnstate.educerritos.edu This approach involves the reaction of a Grignard reagent with a suitable carbonyl compound.

To synthesize this compound using this method, one could envision two primary pathways. The first involves the formation of a Grignard reagent from a brominated benzene (B151609) derivative, such as 1,2,3,5-tetrabromobenzene, and reacting it with formaldehyde. However, the formation of Grignard reagents from highly brominated aromatics can be challenging.

A more plausible, though not explicitly detailed in the provided context for this specific molecule, general Grignard approach would be to react a Grignard reagent with an appropriate ester. For instance, the reaction of two equivalents of a Grignard reagent with an ester leads to a tertiary alcohol. mercer.edu While this specific application to this compound is not directly cited, the principles of Grignard chemistry provide a potential, albeit more complex, synthetic route. The synthesis of triphenylmethanol (B194598) from phenylmagnesium bromide and methyl benzoate (B1203000) is a classic example of this type of reaction. tsijournals.comyoutube.com

Conversion from Halogenated Benzyl Precursors

A primary route to this compound involves the chemical modification of halogenated benzyl precursors, most notably 2,4,6-tribromobenzaldehyde or 2,4,6-tribromobenzyl halides. These methods are advantageous as the core aromatic structure is pre-formed.

One of the most common and straightforward methods is the reduction of the aldehyde group in 2,4,6-tribromobenzaldehyde. This transformation is typically accomplished using standard reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions. ugm.ac.idmdpi.com The reaction is generally performed in an alcoholic solvent, such as methanol or ethanol, where the borohydride anion provides a hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. mdpi.com

Another viable halogenated precursor is a 2,4,6-tribromobenzyl halide, such as 2,4,6-tribromobenzyl bromide. The conversion of this substrate to the corresponding alcohol can be achieved via a nucleophilic substitution reaction (Sₙ). Hydrolysis, using water or a hydroxide (B78521) source in a suitable solvent system, can displace the bromide to form the benzyl alcohol. The conditions for this reaction, however, must be carefully controlled to avoid side reactions, such as elimination or ether formation, particularly if alkoxides are used as the nucleophile.

The table below summarizes typical conditions for the conversion of 2,4,6-tribromobenzaldehyde to this compound.

Table 1: Synthesis via Reduction of 2,4,6-Tribromobenzaldehyde

| Reagent | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0 °C to Room Temp. | 30 min - 2 hrs | Standard, high-yield method. mdpi.com |

Catalytic and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and sustainable methods to reduce environmental impact and improve efficiency. These principles are applicable to the synthesis of this compound.

Metal-Catalyzed Reaction Pathways

Metal-catalyzed reactions offer an efficient alternative for the synthesis of this compound, primarily through the catalytic hydrogenation of 2,4,6-tribromobenzaldehyde. This process involves the use of a heterogeneous or homogeneous catalyst, typically based on precious metals, to facilitate the addition of hydrogen across the carbonyl double bond.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are frequently employed. nih.gov The reaction is carried out in a suitable solvent under an atmosphere of hydrogen gas. This method is highly efficient and offers the significant advantage of easy catalyst removal through simple filtration, which simplifies product purification. The catalytic hydrogenation of aldehydes to alcohols is a well-established industrial process. google.com The activity and selectivity of such reactions can be influenced by the choice of metal, support, and reaction conditions like temperature and pressure.

Table 2: Metal-Catalyzed Hydrogenation of 2,4,6-Tribromobenzaldehyde

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | Ethanol, Ethyl Acetate | 1 - 10 atm | Room Temperature |

| Platinum on Carbon (Pt/C) | H₂ Gas | Ethanol, Acetic Acid | 1 - 10 atm | Room Temperature |

Application of Novel Brominating Reagents (e.g., Cetylpyridiniumtribromide)

An alternative synthetic strategy is the direct bromination of a suitable precursor like benzyl alcohol. The development of novel brominating reagents aims to provide safer and more selective alternatives to elemental bromine. Cetylpyridiniumtribromide (CetPyTB) is one such reagent, which has been studied for its efficacy as a brominating agent for carbon-rich heterocyclic aromatic compounds. ugm.ac.id

Cetylpyridiniumtribromide is a stable, solid reagent that is easier to handle than liquid bromine. It can act as a source of electrophilic bromine for aromatic substitution reactions. ugm.ac.id While direct tribromination of benzyl alcohol to this compound has not been specifically detailed, the known reactivity of reagents like CetPyTB suggests its potential applicability. The hydroxyl group of benzyl alcohol is an activating group, directing electrophilic substitution to the ortho and para positions. A successful synthesis would require sufficient reactivity to overcome the increasing steric hindrance and deactivation as bromine atoms are added to the ring.

Environmentally Conscious Synthetic Protocol Development

The development of environmentally conscious or "green" synthetic protocols focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green chemistry principles can be applied to the synthesis of this compound.

Use of Safer Solvents: Traditional solvents like chlorinated hydrocarbons can be replaced with more benign alternatives such as water, ethanol, or acetonitrile (B52724). nih.gov For instance, the reduction of 2,4,6-tribromobenzaldehyde with NaBH₄ is readily performed in ethanol. ugm.ac.id

Energy Efficiency: The use of sonication (ultrasound) has been shown to accelerate reactions, such as the reduction of aldehydes with sodium borohydride, often at room temperature and under solvent-free conditions. ugm.ac.id This can lead to shorter reaction times and reduced energy consumption compared to conventional heating.

Catalysis: As discussed, the use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, reducing waste. nih.gov

Atom Economy: Synthetic routes starting from precursors like 2,4,6-tribromobenzaldehyde are inherently atom-economical as they involve addition reactions (reduction) rather than substitution or elimination reactions that generate by-products.

Applying these principles, a greener synthesis of this compound could involve the ultrasound-assisted reduction of 2,4,6-tribromobenzaldehyde using sodium borohydride, potentially under solvent-free conditions or in an environmentally benign solvent.

Chemical Reactivity and Derivatization of 2,4,6 Tribromophenyl Methanol

Transformations Involving the Hydroxyl Group

The hydroxyl group of (2,4,6-Tribromophenyl)methanol is the primary site for a variety of chemical modifications, allowing for the synthesis of a range of important derivatives.

Selective Oxidation to Carbonyl Compounds (e.g., Aldehydes)

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. passmyexams.co.uk For this compound, this conversion yields 2,4,6-tribromobenzaldehyde (B1640386), a valuable synthetic building block. The selective oxidation can be achieved using specific reagents or through catalytic methods, with careful control to prevent over-oxidation to the corresponding carboxylic acid. passmyexams.co.uk

Pyridinium (B92312) chlorochromate (PCC) is a widely used and efficient reagent for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgorganic-chemistry.org It is a milder oxidizing agent compared to others like chromic acid, which helps in preventing the over-oxidation of the aldehyde to a carboxylic acid. libretexts.org The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature. organic-chemistry.orgorganic-chemistry.org PCC converts primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.orgyoutube.commasterorganicchemistry.com

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester intermediate. libretexts.org The alcohol's oxygen atom attacks the chromium atom in PCC, leading to the displacement of a chloride ion and the formation of the ester. A base, such as pyridine (B92270) present in the reaction mixture, then abstracts a proton from the carbon adjacent to the oxygen, leading to the formation of a carbon-oxygen double bond and the cleavage of the Cr-O bond. libretexts.org

| Reactant | Reagent | Product | Conditions |

| This compound | Pyridinium Chlorochromate (PCC) | 2,4,6-Tribromobenzaldehyde | Dichloromethane, Room Temperature |

| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | Dichloromethane, Room Temperature organic-chemistry.orgorganic-chemistry.org |

| Secondary Alcohols | Pyridinium Chlorochromate (PCC) | Ketones | Dichloromethane, Room Temperature youtube.commasterorganicchemistry.com |

Catalytic oxidation methods offer a more sustainable and efficient alternative to stoichiometric reagents. Recent research has focused on the development of nanocomposite materials as catalysts for alcohol oxidation. For instance, palladium (Pd) nanoparticles supported on materials like polyaniline/titanium dioxide (PANI/TiO2) have shown significant electrocatalytic activity for methanol (B129727) oxidation in alkaline media. researchgate.net These supported catalysts can enhance the reaction rate and selectivity. researchgate.net

The catalytic cycle in such systems often involves the adsorption of the alcohol onto the catalyst surface, followed by oxidative dehydrogenation to form the aldehyde. rsc.org The choice of support material can significantly influence the catalyst's performance by improving its stability and preventing poisoning. researchgate.net While specific studies on this compound using these exact nanocomposites are not detailed in the provided results, the principles of catalytic oxidation of alcohols are broadly applicable. rsc.orgnih.govscispace.comucdavis.edu

| Catalyst Type | Example | Application | Key Features |

| Nanocomposite | Pd/PANI/TiO2 | Methanol Electrooxidation researchgate.net | Enhanced electrocatalytic activity, high surface area researchgate.net |

| Supported Metal | Platinum Nanoparticles on γ-Al2O3 | Methanol Oxidation scispace.com | Structure and oxidation state influence reactivity scispace.com |

| Bimetallic Nanoparticles | Pd-Au/C | Methanol Electrooxidation | Lowered catalyst poisoning, enhanced kinetics |

Conversion to Halogenated Benzyl (B1604629) Derivatives

The hydroxyl group of this compound can be readily replaced by a halogen atom to yield the corresponding (2,4,6-tribromobenzyl) halide. This transformation is crucial for introducing a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Phosphorus tribromide (PBr3) is a classic and effective reagent for converting primary and secondary alcohols into alkyl bromides. wikipedia.orgbyjus.com The reaction typically proceeds via an SN2 mechanism. byjus.comlibretexts.org The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr3, forming a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. byjus.comyoutube.com This method is generally preferred over using hydrobromic acid as it minimizes carbocation rearrangements. wikipedia.org

| Reactant | Reagent | Product | Mechanism |

| This compound | Phosphorus Tribromide (PBr3) | 1-Bromo-2,4,6-tribromomethylbenzene | SN2 byjus.comlibretexts.org |

| Primary/Secondary Alcohols | Phosphorus Tribromide (PBr3) | Alkyl Bromides | SN2 byjus.comlibretexts.org |

Thionyl chloride (SOCl2) is a common reagent used to convert alcohols into alkyl chlorides. libretexts.org The reaction mechanism can vary depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. However, in the presence of pyridine, the mechanism typically shifts to an SN2 pathway, leading to an inversion of configuration. doubtnut.comyoutube.com

The reaction begins with the alcohol attacking the sulfur atom of thionyl chloride. libretexts.orgyoutube.com In the presence of pyridine, a pyridinium salt is formed, and the chloride ion then attacks the carbon in an SN2 fashion. youtube.com The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.org Theoretical studies on the reaction of methanol with thionyl chloride have shown that the solvent polarity can significantly influence the reaction pathway. pku.edu.cnresearchgate.net

| Reactant | Reagent | Product | Conditions/Mechanism |

| This compound | Thionyl Chloride (SOCl2) | 1-Chloro-2,4,6-tribromomethylbenzene | With Pyridine: SN2 doubtnut.comyoutube.com |

| Primary/Secondary Alcohols | Thionyl Chloride (SOCl2) | Alkyl Chlorides | With Pyridine: SN2 doubtnut.comyoutube.com |

Transformations with N-Halosuccinimides

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), serve as effective mediators for nucleophilic substitution reactions of alcohols. researchgate.netmdpi.com These reagents can activate the alcohol for subsequent reaction with various nucleophiles under mild conditions, often solvent-free or at high concentrations. researchgate.netmdpi.com

The reaction is proposed to proceed through the activation of the alcohol by the N-halosuccinimide. A plausible mechanism involves the formation of a transient halogen bond between the oxygen of the alcohol and the halogen of the NXS. researchgate.net This enhances the leaving group ability of the hydroxyl group, facilitating its substitution by a nucleophile. For this compound, this activation would enable the conversion of the primary alcohol into other functional groups. For instance, in the presence of another alcohol, an ether could be formed, or with a suitable carbon nucleophile, a new carbon-carbon bond could be established at the benzylic position.

Table 1: Nucleophilic Substitution of Alcohols Mediated by N-Iodosuccinimide (NIS) (General Examples) This table presents general findings on NIS-mediated reactions as specific data for this compound is not detailed in the provided sources.

| Starting Alcohol | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Diphenylmethanol | Methanol | (Methoxymethylene)dibenzene | NIS (mediator), High Concentration | researchgate.net |

Etherification and Esterification Reactions for Functional Group Interconversion

The benzylic alcohol group of this compound is readily amenable to standard etherification and esterification reactions, which are fundamental for functional group interconversion.

Etherification: The conversion to an ether can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esterification is commonly achieved through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com Given that the alcohol is primary, this reaction is expected to proceed efficiently. commonorganicchemistry.com To avoid the use of strong acids that might affect the tribrominated ring, milder methods such as the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Alternatively, reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine provides a high-yielding route to the corresponding ester.

Table 2: Common Esterification Methods Applicable to this compound | Method | Reagents | Typical Conditions | Notes | Reference | | --- | --- | --- | --- | --- | | Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Excess alcohol or removal of water | Equilibrium-driven reaction. masterorganicchemistry.com | | Steglich Esterification | Carboxylic Acid (R-COOH), DCC, DMAP | Anhydrous, non-protic solvent | Good for acid-sensitive substrates. commonorganicchemistry.com | | Acid Chloride/Anhydride Method | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Anhydrous conditions, often at 0 °C to room temp. | Generally high-yielding and rapid. | | | Transesterification | Ester (R'-COOR''), Acid or Base Catalyst | Excess of the desired alcohol (in this case, this compound) | Equilibrium process driven by excess reactant. masterorganicchemistry.com |

Reactivity of the Tribrominated Aromatic Ring

The three bromine atoms on the aromatic ring of this compound are key sites for reactivity, enabling a variety of transformations that modify the aromatic core.

Cross-Coupling Reactions at Bromine Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted positions. wiley-vch.delibretexts.org Reactions such as the Suzuki, Stille, and Heck couplings can be utilized.

In a Suzuki coupling , the aryl bromide is reacted with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.com This methodology is highly versatile for creating biaryl structures or introducing alkyl or alkenyl substituents. For a polyhalogenated substrate like this compound, controlling the stoichiometry of the boronic acid and the reaction conditions can potentially allow for selective mono-, di-, or tri-substitution. Studies on other 2,4,6-trihalogenated systems have demonstrated regioselectivity, often with the more sterically accessible para-halogen reacting first. researchgate.net

The Stille reaction involves coupling with an organotin reagent, while the Heck reaction couples the aryl bromide with an alkene. wiley-vch.demasterorganicchemistry.com These reactions proceed via a common catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd Catalyst, Base | C-C | masterorganicchemistry.com |

| Stille | Organotin (e.g., R-SnBu₃) | Pd Catalyst | C-C | libretexts.org |

| Heck | Alkene (R-CH=CH₂) | Pd Catalyst, Base | C-C (alkenyl) | masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) of a halogen on an aryl ring typically requires activation by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov this compound lacks such activating groups, making the classical addition-elimination SNAr mechanism highly unfavorable.

An alternative pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This reaction requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a hydrogen atom ortho to one of the bromine atoms, followed by the elimination of bromide. youtube.comyoutube.com The incoming nucleophile then adds to the benzyne. However, this pathway is often non-regioselective and the harsh conditions could affect the benzylic alcohol group.

Studies on Reductive Dehalogenation Mechanisms

Reductive dehalogenation offers a method to selectively or completely remove the bromine atoms. This can be achieved using various methods, including catalytic hydrogenation, electrochemical reduction, or reaction with reducing metals.

Studies on the related compound, 2,4,6-tribromophenol (B41969), have shown that electrochemical reduction can proceed in a stepwise manner. pku.edu.cn The dehalogenation sequence was found to be 2,4,6-tribromophenol → 2,4-dibromophenol (B41371) → 2-bromophenol (B46759) → phenol (B47542), indicating a preference for the removal of the para- and ortho-bromine atoms. pku.edu.cn Similarly, electrochemical reduction of bromobenzene (B47551) has been studied, though it is more difficult than for aliphatic bromides. tsijournals.comtsijournals.comepa.gov Another approach involves using sodium or calcium metal in the presence of a lower alcohol like methanol, which can effectively convert halogenated aromatics to their hydrogenated forms. google.com These findings suggest that controlled reductive dehalogenation of this compound could be a viable strategy for synthesizing less-brominated derivatives.

Spectroscopic Characterization and Structural Elucidation of 2,4,6 Tribromophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

It is important to note that experimental spectral data for (2,4,6-Tribromophenyl)methanol is not widely available in public databases. Therefore, the data presented herein is based on high-quality computational predictions, which provide a reliable foundation for structural interpretation.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In this compound, three distinct types of proton signals are expected: two from the aromatic ring and one from the hydroxymethyl group, which itself contains two different proton types (methylene and hydroxyl).

The tribstituted benzene (B151609) ring, due to its symmetrical bromine substitution at the 2, 4, and 6 positions, gives rise to a simplified aromatic signal. The two protons at the 3 and 5 positions are chemically equivalent and are expected to appear as a singlet, as they have no adjacent protons to couple with. The methylene (B1212753) protons (-CH₂OH) are deshielded by the adjacent aromatic ring and the oxygen atom, and would likely appear as a singlet. The hydroxyl proton (-OH) signal is also a singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 2H | Ar-H (H-3, H-5) |

| ~4.7 | Singlet | 2H | -CH₂ -OH |

| Variable | Singlet | 1H | -CH₂-OH |

Note: Data is based on predicted values. The chemical shift of the OH proton is highly variable.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. In this compound, due to the symmetry of the aromatic ring, four distinct carbon signals are anticipated for the phenyl group, plus one for the methylene carbon.

The carbon atoms directly bonded to the bromine atoms (C-2, C-4, C-6) are expected to have distinct chemical shifts. The two carbons bearing hydrogen atoms (C-3 and C-5) are equivalent and will produce a single signal. The carbon to which the methanol (B129727) group is attached (C-1) will also have a characteristic shift. Finally, the methylene carbon (-CH₂OH) will appear in the aliphatic region, shifted downfield by the attached oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C -1 (Ar-C-CH₂OH) |

| ~135 | C -3, C -5 (Ar-CH) |

| ~120 | C -2, C -6 (Ar-C-Br) |

| ~118 | C -4 (Ar-C-Br) |

| ~65 | -CH₂ -OH |

Note: Data is based on predicted values.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural confirmation by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key correlation would be expected between the methylene protons (-CH₂) and the hydroxyl proton (-OH), although this coupling is often not observed if the hydroxyl proton is rapidly exchanging with the solvent. No correlations would be seen for the aromatic protons as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. chegg.com For the target molecule, the following correlations would be definitive:

The signal for the aromatic protons (~7.7 ppm) would correlate with the signal for the C-3/C-5 carbons (~135 ppm).

The signal for the methylene protons (~4.7 ppm) would correlate with the methylene carbon signal (~65 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two or three bonds), which is crucial for piecing together the molecular skeleton. chegg.com Key expected HMBC correlations for this compound include:

The methylene protons (~4.7 ppm) would show a correlation to the C-1 aromatic carbon (~138 ppm).

The aromatic protons (~7.7 ppm) would show correlations to the adjacent brominated carbons (C-2, C-4, C-6) and the C-1 carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a "fingerprint" of the molecule and identifies its functional groups.

For this compound, the key expected absorption bands are:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹.

C-H stretching from the methylene group appears just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

A strong C-O stretching band for the primary alcohol would be observed around 1050 cm⁻¹.

The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Principal FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol (-OH) |

| ~3100 | C-H stretch | Aromatic |

| ~2900 | C-H stretch | Methylene (-CH₂) |

| 1400-1600 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

| 500-650 | C-Br stretch | Aryl Halide |

Note: Data is based on characteristic vibrational frequencies for the functional groups present.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.

For this compound, a strong Raman signal would be expected for the symmetric breathing mode of the benzene ring, which is a characteristic feature for aromatic compounds. researchgate.net Other expected signals include:

Aromatic C-H stretching around 3060 cm⁻¹. aps.org

A very strong phenyl ring breathing mode around 1000 cm⁻¹. researchgate.net

C-Br stretching vibrations would also be Raman active.

Due to the lack of specific experimental or predicted Raman data, a detailed table is not provided. However, the analysis would focus on confirming the presence of the substituted aromatic ring and the carbon backbone.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. For this compound (C₇H₅Br₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of three bromine atoms results in a highly characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern serves as a definitive confirmation of the number of bromine atoms in the molecule.

The expected isotopic distribution for the molecular ion [M]⁺ of this compound would show a cluster of peaks with a specific intensity ratio, which is a hallmark of poly-brominated compounds.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Isotope Composition | Relative Abundance (%) |

|---|---|

| [M]⁺ | 100.0 |

| [M+2]⁺ | 97.9 |

| [M+4]⁺ | 31.9 |

This table illustrates the expected relative intensities of the major isotopic peaks for the molecular ion cluster, which is a key feature in its mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the analyte from any impurities. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification.

The purity of a this compound sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. This method is highly sensitive, capable of detecting trace-level impurities. nih.gov The technique has proven effective for analyzing related halophenols and haloanisoles, often with detection limits in the nanogram per liter (ng/L) to picogram per tablet range. nih.govnih.gov

Table 2: Typical Parameters for GC-MS Analysis

| Parameter | Example Value |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. upenn.edu

For this compound, the primary chromophore is the substituted benzene ring. The absorption of UV radiation by this system results in electronic transitions of π electrons from bonding (π) and non-bonding (n) orbitals to antibonding (π) orbitals. shu.ac.uklibretexts.org The key transitions expected for this molecule are π → π and potentially n → π* transitions involving the lone pair electrons on the oxygen atom.

The substitution of the benzene ring with three bromine atoms and a hydroxymethyl group will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). The solvent used for the analysis can also cause shifts in the absorption peaks. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Region |

|---|---|---|

| π → π* | π (aromatic ring) to π* (aromatic ring) | 200-300 nm |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

For this compound, an XRD analysis would elucidate the exact spatial arrangement of the tribromophenyl group relative to the methanol substituent. It would also identify any intermolecular hydrogen bonds involving the hydroxyl group, which are critical in defining the supramolecular architecture. The analysis of crystal structures of other complex organic molecules, including those with bromine atoms, demonstrates the power of XRD to reveal detailed structural features. researchgate.netrsc.org

Table 4: Illustrative Crystal Structure Data Obtainable from XRD

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | e.g., C-Br, C-O, C-C bond distances. |

| **Bond Angles (°) ** | e.g., Br-C-C, C-C-O bond angles. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Computational and Theoretical Chemistry Studies of 2,4,6 Tribromophenyl Methanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost. researchgate.net The process involves finding the lowest energy arrangement of the atoms, known as the optimized geometry. For (2,4,6-Tribromophenyl)methanol, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate for achieving a reliable optimized structure. scispace.com The optimization process ensures that the calculated structure corresponds to a true energy minimum on the potential energy surface, which is confirmed when no imaginary vibrational frequencies are found. scispace.com

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table presents hypothetical data based on typical values for similar functional groups, as specific computational studies on this compound are not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

|---|---|---|---|---|

| Bond Length | C(aromatic) | Br | ~1.90 Å | |

| Bond Length | C(aromatic) | C(methanol) | ~1.51 Å | |

| Bond Length | C(methanol) | O | ~1.43 Å | |

| Bond Length | O | H | ~0.96 Å | |

| Bond Angle | C(aromatic) | C(methanol) | O | ~112° |

| Dihedral Angle | C(aromatic) | C(aromatic) | C(methanol) | O |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom, which are the most electron-rich areas. The LUMO is likely distributed over the antibonding orbitals of the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This table presents hypothetical data. The actual values would be determined via specific DFT calculations.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. yale.edu The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue). The bromine atoms, while electronegative, would also influence the potential of the aromatic ring, creating a complex surface that guides intermolecular interactions. nih.gov

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. nih.govruhr-uni-bochum.de These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method, allowing for better comparison with experimental spectra. researchgate.net

For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to specific functional groups. These include O-H stretching, C-H stretching (both aromatic and aliphatic), C-O stretching, aromatic C-C stretching, and C-Br stretching vibrations. scispace.com

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: This table presents hypothetical data based on typical frequency ranges for the specified bonds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O Stretch | 1000-1260 | Strong |

| C-Br Stretch | 500-690 | Strong |

Reaction Mechanism Elucidation and Transition State Analysis through Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which determine the rate of a chemical reaction. rsc.org

For this compound, theoretical studies could investigate reactions such as its oxidation to (2,4,6-Tribromophenyl)aldehyde or its etherification. rsc.org Calculations would involve locating the transition state structure for each step of the proposed mechanism. The geometry and energy of the transition state provide insight into the electronic and structural requirements for the reaction to proceed. An analysis of the imaginary frequency of the transition state confirms that it correctly connects the reactants and products along the reaction coordinate.

Solvent Effects and Protonation State Modeling

Chemical reactions and properties are often significantly influenced by the solvent. nih.gov Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, at a higher computational cost. nih.gov

Modeling the behavior of this compound in different solvents like water, methanol (B129727), or acetonitrile (B52724) could predict how its properties, such as conformational preference or reactivity, change with the environment. phenomenex.com Furthermore, these models can be used to predict the pKa of the hydroxyl group, determining its likely protonation state at a given pH. This is achieved by calculating the Gibbs free energy change for the deprotonation reaction in the solvent of interest. researchgate.net

Conformation Analysis and Intramolecular Interactions

Research on ortho-halogenated benzyl (B1604629) alcohols, where the halogen can be chlorine, bromine, or iodine, indicates the presence of multiple low-energy conformations. wikipedia.org These studies suggest that such molecules can exist in two primary forms: chiral conformers and a less stable achiral conformer. wikipedia.org The chiral conformers are characterized by a non-planar arrangement of the C-C-O-H dihedral angle, while the achiral conformer has a planar or near-planar orientation.

For ortho-halogenated benzyl alcohols, one of the chiral conformations is often stabilized by an intramolecular hydrogen bond-like interaction between the hydroxyl proton and the ortho-halogen atom (O-H···Br). wikipedia.org This interaction is a key factor in determining the most stable conformation of the molecule. The presence of two ortho-bromine atoms in this compound suggests that such an intramolecular O-H···Br interaction is highly probable and would play a crucial role in its conformational preference.

The stability of these conformers is a delicate balance between stabilizing intramolecular interactions and destabilizing steric repulsions. The bulky bromine atoms at both ortho positions in this compound would create significant steric hindrance, likely influencing the preferred orientation of the hydroxymethyl group.

Based on studies of similar substituted benzyl alcohols, the potential energy surface of this compound is expected to feature several local minima corresponding to different staggered and eclipsed conformations. The relative energies of these conformers would determine their population distribution at a given temperature. It is plausible that the conformer allowing for the formation of an intramolecular O-H···Br hydrogen bond would be among the most stable, despite the steric crowding.

The table below illustrates a hypothetical conformational analysis for this compound, drawing parallels from data on other ortho-substituted benzyl alcohols. The dihedral angles and relative energies are representative and serve to demonstrate the expected conformational landscape.

| Conformer | Description | C(1)-C(7)-O-H Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|---|

| Chiral 1 (Gauche) | Hydroxyl H oriented towards an ortho-Br | ~60 | 0.0 (Global Minimum) | Intramolecular O-H···Br |

| Chiral 2 (Gauche) | Hydroxyl H oriented away from ortho-Br | ~-60 | Slightly higher than Chiral 1 | Steric repulsion may dominate |

| Achiral (Syn-periplanar) | Hydroxyl H in the plane of the phenyl ring | ~0 | Higher energy due to eclipsing strain | Potential for steric clash |

| Achiral (Anti-periplanar) | Hydroxyl H in the plane of the phenyl ring, oriented away from the ring | ~180 | Higher energy due to eclipsing strain | Less steric hindrance than syn-periplanar |

The intramolecular O-H···Br interaction is a type of halogen bond, where the bromine atom acts as a halogen bond acceptor. The strength of this interaction would depend on the O-H···Br distance and the linearity of the bond angle. Computational studies on similar systems allow for the estimation of these parameters.

The following table provides hypothetical data on the key intramolecular interactions in the most stable conformer of this compound, based on findings for analogous compounds.

| Interaction Type | Atoms Involved | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H···Br | ~2.5 - 2.8 | ~140 - 160 |

| Covalent Bond | C-O | ~1.43 | - |

| Covalent Bond | O-H | ~0.96 | - |

| Covalent Bond | C-Br (ortho) | ~1.90 | - |

It is important to emphasize that the data presented in these tables are illustrative and based on extrapolations from related molecules. Detailed quantum mechanical calculations, such as Density Functional Theory (DFT), would be necessary to accurately determine the conformational energies and geometric parameters for this compound. Such studies would provide a more definitive understanding of the interplay between steric effects and intramolecular hydrogen bonding in this highly substituted benzyl alcohol.

Advanced Applications of 2,4,6 Tribromophenyl Methanol in Chemical Synthesis

Utilization as a Building Block for Architecturally Complex Molecules

The dual reactivity of (2,4,6-Tribromophenyl)methanol—stemming from its alcohol function and its substituted aromatic core—makes it a valuable precursor for architecturally complex molecules.

This compound is a strategic starting point for creating more complex polysubstituted aromatic compounds. The existing substituents guide subsequent transformations. The three bromine atoms are strongly deactivating, making electrophilic aromatic substitution challenging. However, the hydroxymethyl group (-CH₂OH) can be easily modified to alter this reactivity profile.

Standard organic reactions can be employed to transform the benzylic alcohol into other functional groups, thereby enabling further diversification of the scaffold:

Oxidation: The primary alcohol can be oxidized to 2,4,6-tribromobenzaldehyde (B1640386) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents like potassium permanganate (B83412) can yield 2,4,6-tribromobenzoic acid. These aldehyde and carboxylic acid groups are meta-directing and provide handles for a host of other reactions, such as Wittig reactions, reductive aminations, or amide couplings.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate, or directly substituted to form 2,4,6-tribromobenzyl halides (e.g., the bromide or chloride). These halides are potent electrophiles for nucleophilic substitution and are excellent substrates for cross-coupling reactions.

The ability to plan a synthetic route for polysubstituted benzenes requires careful consideration of the directing effects of the substituents at each step. libretexts.orglibretexts.org

The benzylic alcohol moiety of this compound can be utilized in acid-catalyzed reactions with other aromatic compounds to form diarylmethane structures. In a reaction analogous to a Friedel-Crafts alkylation, the alcohol is protonated by a strong acid, followed by the loss of water to generate a stabilized benzylic carbocation. This electrophilic intermediate is then attacked by an electron-rich aromatic ring (an arene) to forge a new carbon-carbon bond, yielding a (2,4,6-tribromobenzyl)arene.

A general scheme for this transformation is as follows: (2,4,6-Br₃C₆H₂CH₂OH) + Ar-H --(Acid Catalyst)--> (2,4,6-Br₃C₆H₂CH₂-Ar) + H₂O

This methodology allows the direct linkage of the tribromophenylmethyl unit to a variety of other aromatic systems, providing access to complex scaffolds that may have applications in materials science or medicinal chemistry. The synthesis of triphenylmethane (B1682552) by the reaction of benzene (B151609) and chloroform (B151607) in the presence of AlCl₃ is a mechanistically related transformation. pressbooks.pub

Intermediate in the Preparation of Specialty Organic Compounds

Due to its high bromine content, this compound is a logical intermediate in the synthesis of specialty chemicals, particularly those designed for flame retardant applications. While 2,4,6-tribromophenol (B41969) is more commonly cited for this purpose, the benzylic alcohol offers alternative synthetic handles. nih.gov For instance, it can be converted into various derivatives such as ethers, esters, or phosphate (B84403) esters, which are classes of compounds known to be effective flame retardants. The conversion to these derivatives allows for the tuning of physical properties like solubility, thermal stability, and compatibility with polymer matrices.

Functionalization for Advanced Materials (Synthetic Aspects)

The unique electronic and steric properties of this compound make it an attractive component for the design of advanced materials with tailored functions.

A key application in materials science is the incorporation of the tribromophenyl moiety into polymers to enhance properties like flame retardancy and refractive index. This compound serves as the precursor to monomers suitable for polymerization. A prominent example is the synthesis of 2,4,6-Tribromophenyl (B11824935) acrylate (B77674) (TBPA). This monomer can be prepared by the esterification of this compound with acryloyl chloride in the presence of a base.

TBPA is a chemically stable solid that can undergo free-radical polymerization. specialchem.com Research has detailed the copolymerization of TBPA with other monomers, such as glycidyl (B131873) methacrylate (B99206) (GMA), using initiators like benzoyl peroxide. researchgate.net The resulting copolymers combine the properties of both monomers, creating a flame-resistant material with reactive epoxy groups from the GMA units, which can be used for further cross-linking. The characterization of these copolymers has confirmed the successful incorporation of the TBPA monomeric units. researchgate.net

| Feed Composition (Mole Fraction) | Conversion (%) | Copolymer Composition (Mole Fraction) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| TBPA | GMA | TBPA | GMA | ||

| 0.109 | 0.891 | 10.35 | 0.196 | 0.804 | 50381 |

| 0.212 | 0.788 | 13.00 | 0.276 | 0.724 | 66675 |

| 0.420 | 0.580 | 10.20 | 0.447 | 0.553 | 74327 |

| 0.517 | 0.483 | 12.97 | 0.608 | 0.392 | 72437 |

| 0.612 | 0.388 | 8.25 | 0.728 | 0.272 | 78123 |

| 0.818 | 0.182 | 10.93 | 0.832 | 0.168 | 86193 |

| Table based on data from the copolymerization of 2,4,6-Tribromophenyl acrylate (TBPA) and Glycidyl methacrylate (GMA). researchgate.net |

The field of supramolecular chemistry has recognized the utility of halogen atoms in directing the self-assembly of molecules. This is achieved through a highly directional, non-covalent interaction known as a halogen bond. nih.gov A halogen bond occurs between an electron-deficient region on a halogen atom (termed a σ-hole) and a nucleophilic region (a Lewis base) in another molecule. nih.gov

The (2,4,6-tribromophenyl)methyl scaffold is an excellent candidate for use in crystal engineering and molecular recognition. The three bromine atoms, attached to the electron-withdrawing phenyl ring, are expected to have significant σ-holes, making them potent halogen bond donors. nih.gov By designing molecules that incorporate this scaffold, chemists can direct the formation of specific, predictable, and robust supramolecular architectures. bohrium.com These interactions can be used to assemble molecules into extended frameworks, such as 1D chains, 2D sheets, or 3D networks, by pairing the brominated scaffold with suitable halogen bond acceptors like pyridines, carbonyls, or even π-systems of other aromatic rings. rsc.orgmdpi.com This design principle allows for the rational construction of novel organic materials with programmed structures and functions. nih.gov

Future Research Directions and Emerging Opportunities for 2,4,6 Tribromophenyl Methanol

Development of Highly Selective and Sustainable Synthetic Methodologies

The future synthesis of (2,4,6-Tribromophenyl)methanol will likely move away from traditional, multi-step processes that rely on harsh reagents and generate significant waste. The focus will be on developing "green" and efficient protocols that are both economically and environmentally viable.

A primary sustainable route would likely involve the highly selective modification of readily available starting materials. The synthesis of benzylic alcohols through direct C-H oxidation is a promising area of research, utilizing oxidants like bis(methanesulfonyl) peroxide that can prevent over-oxidation to the corresponding aldehyde or carboxylic acid. researchgate.netorganic-chemistry.org Another approach involves the one-pot oxidation of a precursor followed by a condensation reaction, a strategy that has proven effective for other functionalized alcohols under solvent-free microwave conditions. mdpi.com

Biocatalysis represents a particularly attractive future direction. The use of enzymes, such as alcohol dehydrogenases, offers unparalleled selectivity and operates under mild, aqueous conditions. nih.gov Research could focus on discovering or engineering novel enzymes capable of reducing a suitable precursor, like 2,4,6-tribromobenzaldehyde (B1640386), to this compound with high enantioselectivity if a chiral version is desired. nih.gov Halogenases could also be employed in biocatalytic schemes to introduce bromine atoms onto an aromatic precursor with high regioselectivity, followed by enzymatic reduction. nih.gov

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Routes for this compound

| Feature | Conventional Approach (Hypothetical) | Proposed Sustainable Methodologies |

|---|---|---|

| Starting Material | 2,4,6-Tribromophenol (B41969) | Toluene derivative, 2,4,6-Tribromobenzaldehyde, Phenol (B47542) |

| Key Steps | Protection, Grignard formation, Deprotection | Direct C-H Oxidation, One-Pot Oxidation-Reduction, Biocatalytic Reduction/Halogenation |

| Reagents/Catalysts | Strong acids/bases, Organometallics | Peroxides, Heterogeneous Catalysts, Enzymes (Alcohol Dehydrogenase, Halogenase) |

| Solvents | Anhydrous organic solvents (e.g., THF, Diethyl ether) | Aqueous media, Green solvents, Solvent-free conditions |

| Byproducts | Stoichiometric inorganic salts, Organic waste | Water, Recyclable catalysts |

| Selectivity | May require protecting groups | High (chemo-, regio-, and enantio-)selectivity |

Exploration of Novel Catalytic Transformations and Reaction Pathways

Beyond its synthesis, this compound is a versatile building block for creating more complex molecules. Future research will undoubtedly explore its reactivity in a variety of catalytic transformations. The benzylic alcohol moiety is a key functional group that can participate in numerous reactions.

For example, it can serve as a benzylation agent in Friedel-Crafts-type reactions, catalyzed by reusable heterogeneous acid catalysts, to introduce the tribromophenylmethyl group into other aromatic systems. acgpubs.org This could be a pathway to novel ligands or functional materials. Furthermore, the selective oxidation of the alcohol to 2,4,6-tribromobenzaldehyde, using environmentally benign catalysts like metal-organic frameworks (MOFs) and mild oxidants, would provide a crucial intermediate for imine and azine synthesis. researchgate.net

The bromine atoms on the aromatic ring are ripe for catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the strategic replacement of bromine with carbon-based functional groups, leading to a diverse library of complex substituted aromatic compounds. A one-pot, sequential bromination/C-C bond formation strategy, which has been demonstrated for simpler aromatics, could be adapted for derivatives of this compound. rsc.org

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Reagents/Catalyst | Potential Product Class | Research Opportunity |

|---|---|---|---|

| Etherification | Alkyl halide, Base | Tribromobenzyl ethers | Synthesis of novel linkers and functional molecules. |

| Esterification | Carboxylic acid, Acid catalyst | Tribromobenzyl esters | Development of new prodrugs or polymer additives. |

| Oxidation | MOF catalyst, TBHP | 2,4,6-Tribromobenzaldehyde | Access to a key synthetic intermediate for heterocycles. researchgate.net |

| Friedel-Crafts Alkylation | Arene, Solid acid catalyst | Diaryl(tribromophenyl)methanes | Creation of bulky ligands and materials. acgpubs.org |

| Suzuki Cross-Coupling | Boronic acid, Pd catalyst | Aryl-substituted phenyl methanols | Modular synthesis of complex polyaromatic structures. |

Advanced In Silico Modeling for Predictive Chemical Synthesis

Computational chemistry is an indispensable tool for accelerating chemical research. For this compound, in silico modeling offers a powerful, predictive approach to understanding its properties and reactivity, thereby guiding experimental work. Future research will leverage these methods to minimize trial-and-error in the laboratory.

Density Functional Theory (DFT) calculations can be used to predict a wide range of molecular properties, including bond energies, electrostatic potential maps, and spectroscopic signatures (NMR, IR), which can aid in the characterization of the molecule and its reaction products. More importantly, DFT can be used to model entire reaction pathways, elucidating mechanisms and predicting the transition state energies and kinetic barriers for its synthesis and subsequent transformations. This is crucial for optimizing reaction conditions for higher yield and selectivity.

Molecular dynamics (MD) simulations can predict the macroscopic properties of materials derived from this compound. For instance, if used to create a new polymer, MD could model its conformational behavior, thermal stability, and interactions with other molecules, which is particularly relevant for material design applications like flame retardants.

Table 3: Illustrative In Silico Predictable Parameters for this compound

| Computational Method | Predicted Parameter | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | NMR Chemical Shifts | Structural verification of synthetic products. |

| Reaction Enthalpy (ΔH) | Determining thermodynamic feasibility of synthetic routes. | |

| Activation Energy (Ea) | Optimizing reaction conditions (temperature, catalyst). | |

| Bond Dissociation Energy | Predicting reactivity and stability. | |

| Molecular Dynamics (MD) | Glass Transition Temperature (Tg) | Designing polymers with specific thermal properties. |

| Diffusion Coefficients | Understanding leaching behavior in material composites. | |

| Radial Distribution Functions | Analyzing the structure of condensed-phase systems. |

Interdisciplinary Applications in Contemporary Organic Chemistry and Material Design

The unique structure of this compound—a compact aromatic core with a high bromine content and a reactive hydroxyl group—makes it a strong candidate for several interdisciplinary applications.

The most immediate and promising application lies in the field of material science , specifically as a flame retardant . Brominated flame retardants (BFRs) are widely used to reduce the flammability of polymers in electronics, textiles, and building materials. wikipedia.orgeuropa.eu Unlike its precursor, 2,4,6-tribromophenol, which is an additive flame retardant, this compound can function as a reactive flame retardant . The benzylic hydroxyl group allows it to be chemically incorporated into polymer backbones (e.g., polyesters, polyurethanes, or epoxy resins) during polymerization. This covalent bonding can prevent the leaching of the flame retardant from the final product, a significant environmental and health concern associated with many additive BFRs. nih.gov Future research will focus on synthesizing polymers incorporating this molecule and testing their flammability, thermal stability, and mechanical properties.

In contemporary organic synthesis , this compound can serve as a valuable synthon. Its three bromine atoms offer multiple, distinct reaction sites for sequential, regioselective cross-coupling reactions, enabling the construction of highly complex and precisely substituted aromatic scaffolds that would be difficult to access otherwise.

Finally, in medicinal chemistry , many biologically active compounds are chiral aromatic alcohols. nih.gov If synthesized in an enantiomerically pure form, this compound and its derivatives could be explored as intermediates for novel pharmaceuticals. The dense halogenation can influence properties like lipophilicity and metabolic stability, making it an interesting scaffold for drug discovery programs.

Table 4: Potential Applications of this compound

| Field | Application | Rationale |

|---|---|---|

| Material Science | Reactive Flame Retardant | High bromine content; -OH group for covalent bonding into polymer chains, potentially reducing leaching. |

| High-Density Polymers | High molar mass and density due to bromine atoms. | |

| Organic Synthesis | Polyfunctional Synthon | Provides a scaffold for sequential cross-coupling reactions to build complex molecules. |

| Medicinal Chemistry | Pharmaceutical Intermediate | Aromatic alcohol core is common in bioactive molecules; halogenation affects pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,4,6-Tribromophenyl)methanol with high purity?

- Methodology :

- Direct Bromination : Start with benzyl alcohol derivatives and perform regioselective bromination using Br₂ in the presence of NaBrO (generated in situ from Br₂ and NaHCO₃) under controlled pH conditions. This approach mirrors the oxidation of TNT to nitrobenzaldehyde derivatives .

- Aldol Condensation : Adapt methods for trinitrophenylmethanol synthesis (e.g., TNT with formaldehyde in alkaline conditions) by substituting nitro groups with bromine. Optimize reaction time and temperature to minimize side products .

- Key Considerations : Use inert atmospheres to prevent oxidation of the methanol moiety. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- GC-MS : Analyze purity and identify volatile byproducts using a DB-5MS column and electron ionization (EI) mode, as validated for brominated phenols .

- ¹H/¹³C NMR : Resolve steric effects of the tribromophenyl group by employing high-field NMR (≥400 MHz) in deuterated chloroform. Compare chemical shifts with analogous compounds (e.g., 2,4,6-Tribromophenol) .

- Elemental Analysis : Confirm bromine content via combustion analysis or X-ray fluorescence (XRF).

Advanced Research Questions

Q. How does the steric hindrance of the tribromophenyl group influence the reactivity of the methanol moiety in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of this compound with less hindered analogs (e.g., 4-bromophenylmethanol) in esterification or etherification reactions. Use pseudo-first-order kinetics under standardized conditions .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess steric and electronic effects on transition states.

Q. What are the thermal decomposition pathways of this compound under inert and oxidative atmospheres?

- Methodology :

- Pyrolysis-GC/MS : Heat samples (5–20 mg) at 10°C/min under N₂ or air. Identify debromination products (e.g., HBr, dibromophenols) and compare with 2,4,6-Tribromophenol pyrolysis data .

- Catalytic Debromination : Test Ca(OH)₂ as a debromination agent in polymer matrices (e.g., ABS) at 300–400°C. Quantify residual bromine via ion chromatography .

Q. How can contradictory data regarding the compound’s stability in different solvents be resolved methodologically?

- Methodology :

- Systematic Solvent Screening : Evaluate stability in methanol, DCM, and tert-butylmethyl ether using accelerated aging studies (40–60°C for 72 hrs). Monitor degradation via UV-Vis at λ = 280 nm .

- Control Experiments : Include antioxidants (e.g., BHT) to rule out radical-mediated decomposition.

Q. What strategies can mitigate bromine displacement during esterification reactions of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.